What is the chemical structure of Aziridine, 1-(2-naphthoyl)-
What is the chemical structure of Aziridine, 1-(2-naphthoyl)-
An In-Depth Technical Guide on the Structural and Physicochemical Profiling of 1-(2-Naphthoyl)aziridine
Executive Summary
As a Senior Application Scientist, understanding the intricate relationship between molecular architecture and chemical reactivity is paramount for leveraging specialty intermediates in advanced materials and drug development. 1-(2-Naphthoyl)aziridine (CAS: 63021-45-4) is a highly specialized N -acylaziridine. This whitepaper systematically deconstructs its chemical structure, thermodynamic instability (ring strain), reactivity pathways, and provides a self-validating protocol for its analytical characterization.
Structural Elucidation and Molecular Descriptors
1-(2-Naphthoyl)aziridine combines a rigid, electron-rich naphthalene chromophore with a highly strained, reactive aziridine ring, bridged by a carbonyl linker[1][2].
In standard amides, the nitrogen lone pair delocalizes into the carbonyl group, imparting partial double-bond character to the C-N bond and planarizing the nitrogen. However, in N -acylaziridines, the geometric constraints of the three-membered ring force the nitrogen into a highly sp3 -hybridized state to minimize angle strain (the internal angles of aziridine are roughly 60°, far from the ideal 109.5°). Consequently, orbital overlap with the adjacent carbonyl π -system is severely restricted. This structural anomaly renders the carbonyl group highly electrophilic (ketone-like) and the aziridine ring exceptionally susceptible to nucleophilic ring-opening[2].
Quantitative Molecular Descriptors
To establish a baseline for experimental design, the fundamental physicochemical properties are summarized below, sourced from authoritative chemical databases[2][3][4].
| Descriptor | Value | Significance in Experimental Design |
| IUPAC Name | 1-(2-Naphthoyl)aziridine | Defines the specific regioisomer (2-naphthyl substitution). |
| CAS Registry Number | 63021-45-4 | Primary identifier for regulatory and procurement tracking[3]. |
| Molecular Formula | C13H11NO | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 9). |
| Molecular Weight | 197.23 g/mol | Critical for stoichiometric calculations in crosslinking assays[2]. |
| Monoisotopic Mass | 197.08406 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[4]. |
| SMILES | O=C(c1ccc2ccccc2c1)N1CC1 | Enables computational modeling and topological mapping[2]. |
| InChIKey | BRQKCXRFVLZIPZ-UHFFFAOYSA-N | Unique hash for precise database queries[5]. |
Mechanistic Reactivity and Application in Polymer Sciences
The defining characteristic of 1-(2-naphthoyl)aziridine is its propensity for nucleophilic ring-opening. The electron-withdrawing nature of the 2-naphthoyl group further activates the aziridine carbons toward nucleophilic attack by lowering the LUMO energy of the system.
In industrial applications, cyclic imine compounds with three-membered ring structures (like aziridines) are utilized in active energy ray-polymerizable resin compositions[6]. When exposed to specific catalysts or nucleophilic functional groups (such as amines, thiols, or carboxylic acids) within a resin matrix, the aziridine ring undergoes rapid, exothermic cleavage. This mechanism is exploited to create highly crosslinked, durable polymer networks that exhibit excellent adhesion to substrates like transparent films (e.g., polyacryl or polycarbonate films) without the need for volatile solvents[6].
Reactivity Pathway Diagram
The following diagram illustrates the logical flow of the nucleophilic ring-opening mechanism, highlighting the causality between structural strain and the resulting stable product.
Caption: Logical workflow of the nucleophilic ring-opening of 1-(2-naphthoyl)aziridine driven by ring strain relief.
Experimental Protocol: Self-Validating FTIR Characterization
Because N -acylaziridines can degrade upon prolonged exposure to atmospheric moisture (hydrolysis of the ring), rapid and non-destructive analytical techniques are required. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is the optimal method. The National Institute of Standards and Technology (NIST) maintains IR spectral data for this compound[3][5], which serves as our validation benchmark.
Objective: To confirm the structural integrity of 1-(2-naphthoyl)aziridine by identifying the perturbed amide carbonyl stretch and the characteristic aziridine C-H stretches.
Step-by-Step Methodology:
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System Purge and Background Collection:
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Action: Purge the FTIR spectrometer compartment with dry nitrogen for 15 minutes. Collect a background spectrum (air) using a diamond ATR crystal (resolution: 4 cm⁻¹, 32 scans).
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Causality: Nitrogen purging minimizes spectral interference from atmospheric H2O and CO2 . A high-quality background is essential because the aziridine C-H stretching vibrations are weak and can be obscured by noise.
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Sample Preparation and Application:
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Action: In a low-humidity environment (e.g., a glovebox or dry hood), transfer approximately 2-5 mg of 1-(2-naphthoyl)aziridine onto the center of the diamond ATR crystal.
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Action: Apply the ATR pressure anvil to ensure intimate contact between the sample and the crystal.
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Causality: Intimate contact is required for the evanescent wave to penetrate the sample. Insufficient pressure leads to artificially weak absorbance bands, particularly in the high-frequency region.
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Spectral Acquisition:
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Action: Acquire the sample spectrum (4 cm⁻¹ resolution, 32 scans, 4000–400 cm⁻¹ range).
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Data Validation and Peak Assignment (Self-Validation Step):
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Action: Analyze the spectrum for the following critical diagnostic bands:
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Carbonyl ( C=O ) Stretch: Look for a strong absorption band typically shifted to a higher wavenumber (approx. 1680–1710 cm⁻¹) compared to standard amides (~1650 cm⁻¹). Validation: This shift confirms the lack of resonance between the nitrogen lone pair and the carbonyl, a hallmark of N -acylaziridines.
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Aziridine C−H Stretch: Look for weak but distinct bands above 3000 cm⁻¹ (often around 3050-3080 cm⁻¹). Validation: The high s -character of the C−H bonds in the strained three-membered ring pushes these stretching frequencies higher than typical aliphatic C−H bonds.
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Aromatic C=C Stretches: Identify sharp bands in the 1600–1500 cm⁻¹ region, confirming the presence of the naphthalene ring.
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Post-Acquisition Decontamination:
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Action: Clean the ATR crystal immediately using a lint-free wipe saturated with anhydrous dichloromethane (DCM) or ethyl acetate, followed by isopropanol.
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Causality: N -acylaziridines can polymerize or crosslink if left on surfaces. Immediate cleaning prevents permanent fouling of the expensive diamond crystal.
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References
- Chemical Properties of Aziridine, 1-(2-naphthoyl)- (CAS 63021-45-4) - Cheméo. Cheméo.
- WO2014010627A1 - Active energy ray-polymerizable resin composition and laminate obtained using said resin composition - Google Patents. Google Patents.
- Aziridine, 1-(2-naphthoyl)- - the NIST WebBook. National Institute of Standards and Technology (NIST).
- BRQKCXRFVLZIPZ-UHFFFAOYSA-N - Explore - PubChemLite. Université du Luxembourg.
- Aziridine, 1-(2-naphthoyl)- (CAS 63021-45-4) InChI and SMILES - Cheméo. Cheméo.
Sources
- 1. Aziridine, 1-(2-naphthoyl)- (CAS 63021-45-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Aziridine, 1-(2-naphthoyl)- (CAS 63021-45-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Aziridine, 1-(2-naphthoyl)- [webbook.nist.gov]
- 4. PubChemLite - BRQKCXRFVLZIPZ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. Aziridine, 1-(2-naphthoyl)- [webbook.nist.gov]
- 6. WO2014010627A1 - Active energy ray-polymerizable resin composition and laminate obtained using said resin composition - Google Patents [patents.google.com]
